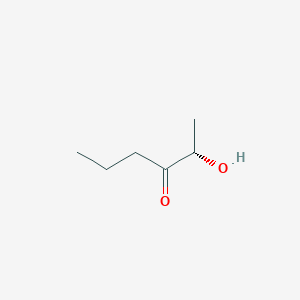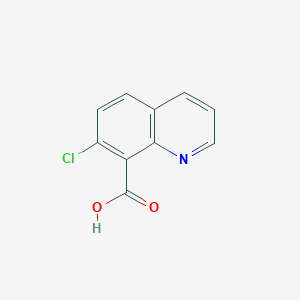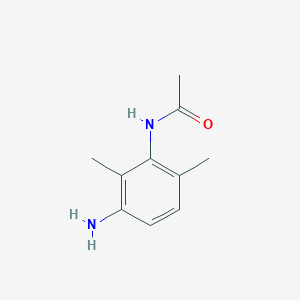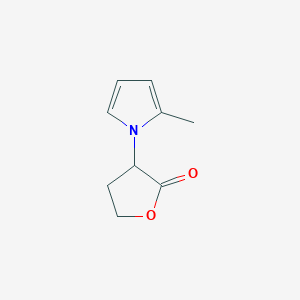
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one, also known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPF is a heterocyclic compound that contains a pyrrole ring and a dihydrofuran ring. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one is not fully understood. However, studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has a high electron affinity and can act as an electron acceptor in organic semiconductors. This property makes 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one an ideal candidate for the fabrication of organic electronic devices.
Biochemical and physiological effects:
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has also been studied for its potential biochemical and physiological effects. Studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can inhibit the growth of cancer cells by inducing apoptosis. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in lab experiments is its high purity and high yield. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be synthesized using various methods, and the synthesis can be optimized to yield high purity and high yield of the compound. However, one of the limitations of using 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in lab experiments is its potential toxicity. Studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one. One potential direction is the development of new synthetic methods for the synthesis of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one and its derivatives. Another direction is the study of the potential applications of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one and its potential biochemical and physiological effects.
Méthodes De Synthèse
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be synthesized using various methods, including the reaction of 2-acetylfuran with 2-methylpyrrole in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylpyrrole with maleic anhydride, followed by the reduction of the resulting adduct. The synthesis of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been extensively studied for its potential applications in various fields. One of the most significant applications of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one is in the field of organic electronics. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Propriétés
Numéro CAS |
151645-42-0 |
|---|---|
Nom du produit |
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-(2-methylpyrrol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-5-10(7)8-4-6-12-9(8)11/h2-3,5,8H,4,6H2,1H3 |
Clé InChI |
CEKBLMYSGAMWGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN1C2CCOC2=O |
SMILES canonique |
CC1=CC=CN1C2CCOC2=O |
Synonymes |
2(3H)-Furanone,dihydro-3-(2-methyl-1H-pyrrol-1-yl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)
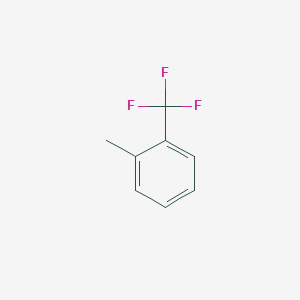
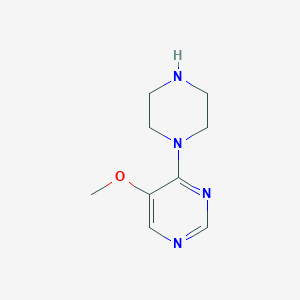
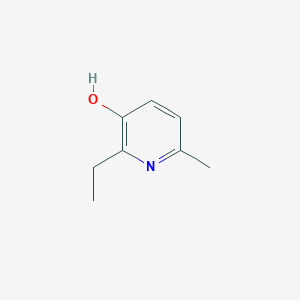
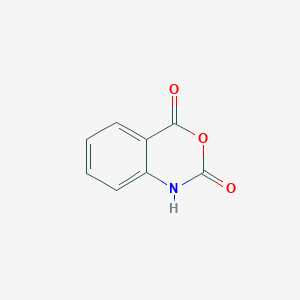
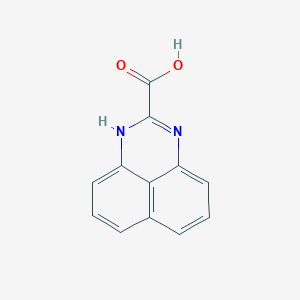
![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
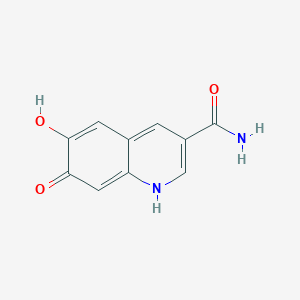
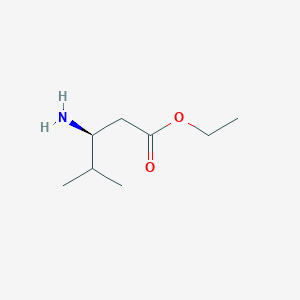

![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
